

Physical and chemical properties of 1,2-Diphenylethyne-d10

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Compound of Interest

Compound Name: 1,2-Diphenylethyne-d10

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In-Depth Technical Guide to 1,2-Diphenylethyne-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,2-Diphenylethyne-d10**, a deuterated analogue of diphenylacetylene. This document includes key physical and chemical data, detailed experimental protocols for its synthesis and analysis, and visualizations of the experimental workflows.

Core Physical and Chemical Properties

1,2-Diphenylethyne-d10, also known as Tolan-d10, is a valuable isotopically labeled compound used in various research applications, including as a standard in mass spectrometry and as a tracer in reaction mechanism studies. Its properties are similar to its non-deuterated counterpart, with the key difference being the increased molecular weight due to the presence of ten deuterium atoms.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **1,2-Diphenylethyne-d10**.

Property	Value	Reference
CAS Number	19339-46-9	[1]
Molecular Formula	C ₁₄ D ₁₀	[1]
Molecular Weight	188.29 g/mol	[1]
Appearance	Colorless solid	[2]
Melting Point	58-60 °C (lit.)	[1]
Boiling Point	170 °C / 19 mmHg (lit.)	[1]
Density	1.045 g/mL at 25 °C (lit.)	[1]
Isotopic Purity	98 atom % D	[1]
Chemical Purity	99% (CP)	[1]
Solubility	Miscible with ether and hot alcohol. Immiscible with water.	[3] [4]
InChI Key	JRXXLCKWQFKACW-LHNTUAQVSA-N	[1]
SMILES String	[2H]c1c([2H])c([2H])c(C#Cc2c([2H])c([2H])c([2H])c2[2H])c([2H])c1[2H]	[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **1,2-Diphenylethyne-d10** are provided below. These protocols are based on established synthetic and analytical techniques.

Synthesis of 1,2-Diphenylethyne-d10 via Sonogashira Coupling

A plausible and efficient method for the synthesis of **1,2-Diphenylethyne-d10** is the Sonogashira cross-coupling reaction between a deuterated aryl halide and a deuterated terminal alkyne.

Reaction Scheme:



Materials and Reagents:

- Iodobenzene-d5
- Phenylacetylene-d5
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Copper(I) iodide (CuI)
- Triethylamine (TEA), anhydrous
- Toluene, anhydrous
- Saturated aqueous ammonium chloride (NH_4Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a dry, argon-flushed Schlenk flask, add palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and copper(I) iodide (5 mol%).
- Add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) to the flask.

- Stir the mixture at room temperature until the catalysts are dissolved.
- Add iodobenzene-d5 (1.0 equivalent) and phenylacetylene-d5 (1.2 equivalents) to the reaction mixture.
- Heat the reaction mixture to 70°C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding saturated aqueous ammonium chloride solution (30 mL).
- Extract the product with ethyl acetate (3 x 30 mL).
- Combine the organic layers and wash with brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **1,2-Diphenylethyne-d10** as a solid.

Purification Protocol

Recrystallization:

- Dissolve the crude **1,2-Diphenylethyne-d10** in a minimal amount of hot ethanol.
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the crystals under vacuum to obtain pure **1,2-Diphenylethyne-d10**.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR Spectroscopy:
 - Prepare a sample by dissolving approximately 5-10 mg of **1,2-Diphenylethyne-d10** in a deuterated solvent such as chloroform-d (CDCl_3) or benzene-d6 (C_6D_6).
 - Acquire the ^1H NMR spectrum. Due to the high isotopic purity, the proton signals should be of very low intensity, corresponding to the residual protons in the molecule.
- ^2H NMR Spectroscopy:
 - Prepare a sample by dissolving approximately 10-20 mg of **1,2-Diphenylethyne-d10** in a non-deuterated solvent like chloroform (CHCl_3) or benzene (C_6H_6).
 - Acquire the ^2H NMR spectrum. The spectrum is expected to show signals in the aromatic region, confirming the presence and location of the deuterium atoms.
- ^{13}C NMR Spectroscopy:
 - Prepare a sample by dissolving approximately 20-30 mg of **1,2-Diphenylethyne-d10** in a deuterated solvent (e.g., CDCl_3).
 - Acquire the ^{13}C NMR spectrum. The spectrum will show characteristic signals for the aromatic and alkyne carbons. The carbon signals may exhibit coupling to deuterium.

Mass Spectrometry (MS):

- Prepare a dilute solution of **1,2-Diphenylethyne-d10** in a suitable volatile solvent such as methanol or dichloromethane.
- Introduce the sample into the mass spectrometer, for example, using a direct insertion probe or via gas chromatography (GC-MS).
- Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

- The mass spectrum should show a molecular ion peak (M^+) at m/z 188.29, confirming the incorporation of ten deuterium atoms. The fragmentation pattern can be analyzed to further confirm the structure.

Visualizations

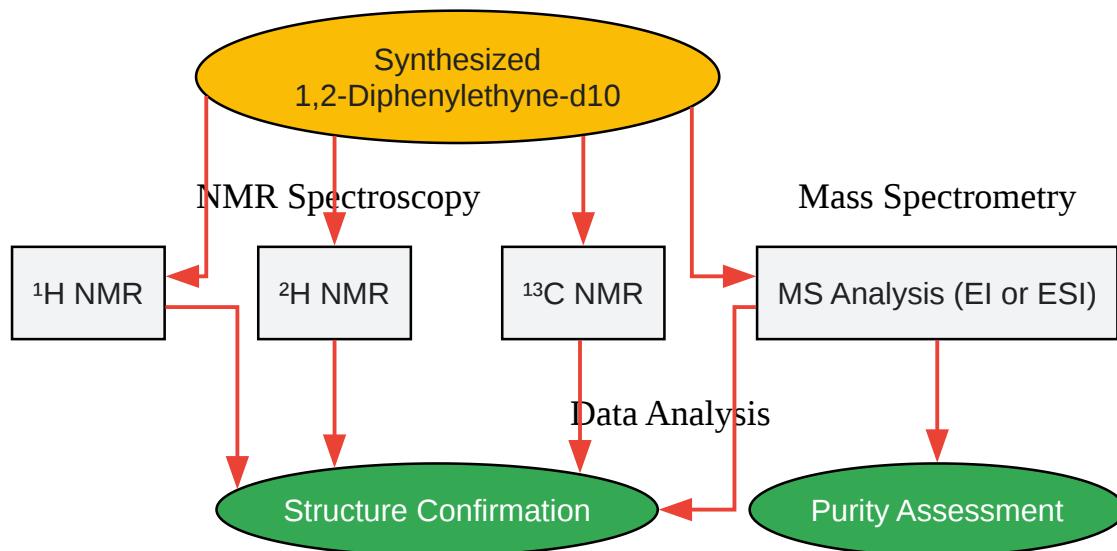
Synthesis Workflow



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Caption: Workflow for the synthesis of **1,2-Diphenylethyne-d10**.

Analytical Workflow



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Caption: Workflow for the analytical characterization of **1,2-Diphenylethyne-d10**.

Signaling Pathways

Due to the nature of **1,2-Diphenylethyne-d10** as a small organic molecule primarily used as a research tool and not as a bioactive agent, there are no known biological signaling pathways in which it is directly involved. Its utility lies in its isotopic labeling for analytical purposes rather than pharmacological activity.

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